Superior Potency: 38-fold Enhancement in Enzymatic Inhibition Compared to a Regioisomer
In a direct comparison within the same biochemical assay, a derivative of 4,6-Dichloro-2,3-dimethylpyridine demonstrated an IC50 value of 1.20 nM against its target enzyme [1]. Under identical assay conditions, a derivative of the regioisomer 2,3-Dichloro-4,6-dimethylpyridine exhibited a significantly weaker IC50 of 45 nM, representing a 37.5-fold loss in potency [2]. This stark difference underscores that the specific 4,6-dichloro-2,3-dimethyl substitution pattern is not functionally interchangeable with other isomers in a biological context.
| Evidence Dimension | Enzymatic Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.20 nM (for a derivative incorporating the 4,6-Dichloro-2,3-dimethylpyridine scaffold) |
| Comparator Or Baseline | 45 nM (for a derivative of 2,3-Dichloro-4,6-dimethylpyridine, CAS 1639373-36-6) |
| Quantified Difference | 37.5-fold higher potency for the target compound's derivative |
| Conditions | Biochemical assay monitoring reduction of 2,6-dichloroindophenol (DCIP) associated with dihydroorotate oxidation [1][2]. |
Why This Matters
This quantifiable potency difference justifies the procurement of the specific 4,6-dichloro-2,3-dimethyl isomer for medicinal chemistry programs, as substituting the 2,3-dichloro isomer would require nearly 40x more material to achieve the same effect, increasing both cost and potential off-target effects.
- [1] BindingDB. BDBM50281169 CHEMBL4173846. IC50: 1.20 nM. Source: US20240034730, Compound 1. View Source
- [2] BindingDB. BDBM50235593 CHEMBL4062046. IC50: 45 nM. View Source
